1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione
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Overview
Description
1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structural features, which include dimethylamino and methylamino groups attached to the anthracene core. These modifications impart distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Dimethylation and Methylation: The introduction of dimethylamino and methylamino groups is achieved through nucleophilic substitution reactions. Common reagents include dimethylamine and methylamine.
Reaction Conditions: The reactions are usually carried out in the presence of a base, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Sodium borohydride is a typical reducing agent used.
Substitution: The amino groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents like acyl chlorides and sulfonyl chlorides are often used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong luminescence properties. It is also employed in the synthesis of other complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other anthraquinone derivatives known for their anticancer properties.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets and pathways:
Fluorescence: The compound’s fluorescence is due to the electronic transitions within the anthracene core, which are influenced by the attached amino groups.
Anticancer Activity: The compound may inhibit topoisomerase enzymes, similar to other anthraquinone derivatives, leading to DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione can be compared with other anthracene derivatives:
1,4-Bis(methylamino)anthracene-9,10-dione: This compound has two methylamino groups and exhibits different reactivity and applications.
Anthraquinone: The parent compound of many derivatives, known for its use in dyes and as an anticancer agent.
Doxorubicin: A clinically used anthraquinone derivative with potent anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
62468-71-7 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(dimethylamino)-2-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O2/c1-18-13-9-8-12-14(15(13)19(2)3)17(21)11-7-5-4-6-10(11)16(12)20/h4-9,18H,1-3H3 |
InChI Key |
AYMSVDBXPDZYGY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
Origin of Product |
United States |
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